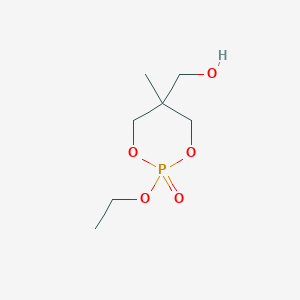
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl, and it is a phosphoramidate prodrug of the antiviral agent cidofovir. MEM has shown promising results in various scientific studies, making it a potential candidate for future research.
Wirkmechanismus
The mechanism of action of MEM involves the conversion of MEM to cidofovir inside the cells. Cidofovir is a potent antiviral agent that inhibits viral DNA synthesis. Once inside the cells, cidofovir is phosphorylated to its active form, which then inhibits viral DNA synthesis. This mechanism of action makes MEM a potential candidate for the treatment of various viral infections.
Biochemical and Physiological Effects:
MEM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, making it a potential candidate for once-daily dosing. MEM has been shown to be effective in inhibiting the replication of various viruses, including drug-resistant strains. It has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MEM in lab experiments is its potent antiviral and anticancer properties. MEM has been shown to be effective in inhibiting the replication of various viruses and the growth of cancer cells. Another advantage of using MEM is its long half-life, making it a potential candidate for once-daily dosing. However, one of the limitations of using MEM is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for MEM research. One potential direction is to study its efficacy in treating other viral infections, such as hepatitis B and C. Another potential direction is to study its potential use in combination with other antiviral agents to enhance its efficacy. Additionally, MEM could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to fully understand the potential applications of MEM in various fields.
Synthesemethoden
The synthesis of MEM involves the reaction of cidofovir with ethylene glycol and hydrochloric acid. The reaction results in the formation of MEM-Cl, which can be further purified to obtain MEM. The synthesis of MEM is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its antiviral properties. It has shown promising results in inhibiting the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenovirus. MEM has also been studied for its potential use in cancer treatment. Studies have shown that MEM can inhibit the growth of cancer cells, making it a potential candidate for future cancer research.
Eigenschaften
CAS-Nummer |
160566-22-3 |
|---|---|
Produktname |
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol |
Molekularformel |
C7H15O5P |
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
(2-ethoxy-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C7H15O5P/c1-3-10-13(9)11-5-7(2,4-8)6-12-13/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FJYAWKRVWGCEHO-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
Kanonische SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
Synonyme |
1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







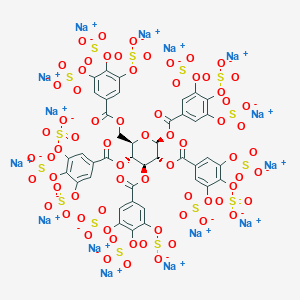
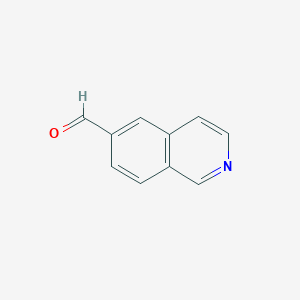

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
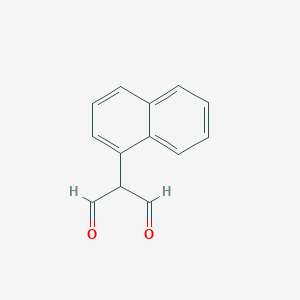
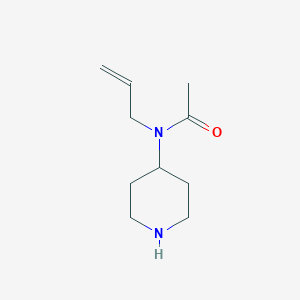
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
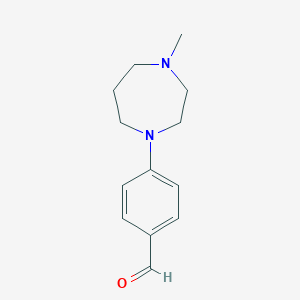
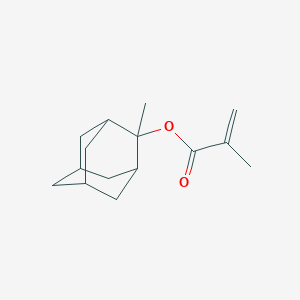
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)